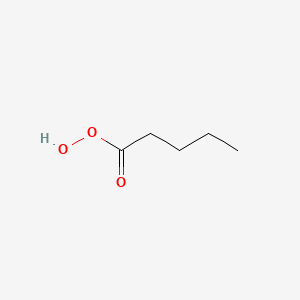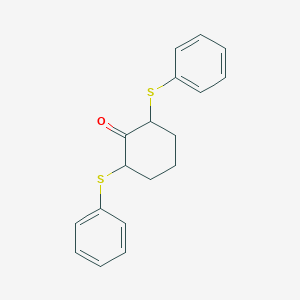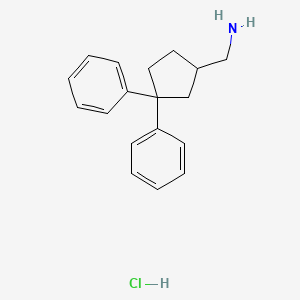
3,3-Diphenylcyclopentanemethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenylcyclopentanemethylamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentane ring substituted with two phenyl groups and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylcyclopentanemethylamine hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions using benzene and suitable alkylating agents.
Amination: The methylamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopentane derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diphenylcyclopentanemethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,3-Diphenylcyclopentanemethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Diphenylcyclopentanemethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenylcyclopentanone: A ketone derivative with similar structural features.
3,3-Diphenylcyclopentanol: An alcohol derivative with a hydroxyl group.
3,3-Diphenylcyclopentylamine: An amine derivative without the methyl group.
Uniqueness
3,3-Diphenylcyclopentanemethylamine hydrochloride is unique due to the presence of both phenyl groups and the methylamine group on the cyclopentane ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
39617-57-7 |
|---|---|
Fórmula molecular |
C18H22ClN |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
(3,3-diphenylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c19-14-15-11-12-18(13-15,16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,15H,11-14,19H2;1H |
Clave InChI |
YTQSRKGRMBCRCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


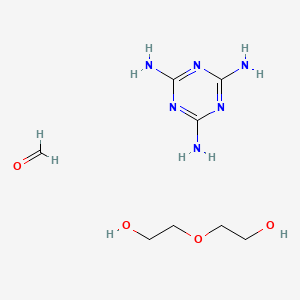
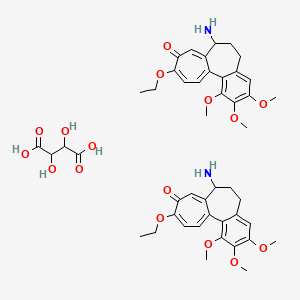
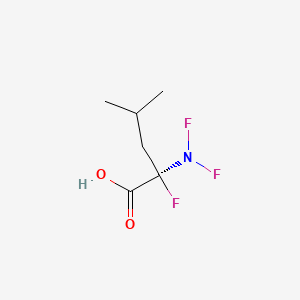
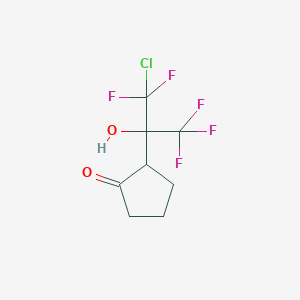
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
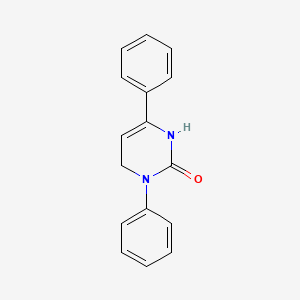
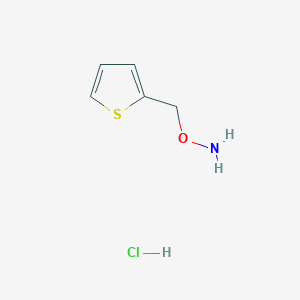
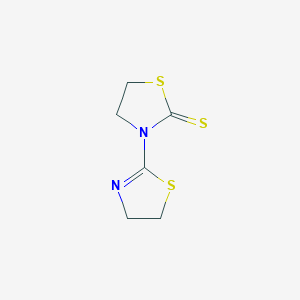
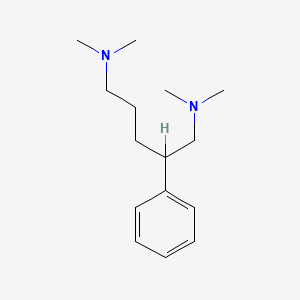

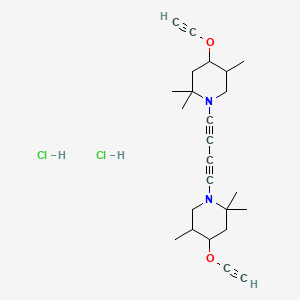
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
